11-Hydroxytetrahydrocannabinol

Catalog No.
S1538227
CAS No.
34675-49-5
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Hydroxytetrahydrocannabinol

CAS Number

34675-49-5

Product Name

11-Hydroxytetrahydrocannabinol

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1

InChI Key

YCBKSSAWEUDACY-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

11-hydroxy-delta(9)-tetrahydrocannabinol, 11-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-trans)-isomer, 11-hydroxy-delta(9)-tetrahydrocannabinol, (trans)-isomer, 11-hydroxy-delta(9)-THC, 11-hydroxytetrahydrocannabinol, 7-hydroxy-delta(1)-tetrahydrocannabinol

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O

11-Hydroxytetrahydrocannabinol (11-OH-THC) is a metabolite of Δ9-Tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. While THC is responsible for the initial intoxicating effects of cannabis use, 11-OH-THC is believed to be the main contributor to the psychoactive effects experienced after THC is processed by the body []. Due to this, researchers have a keen interest in understanding the potential therapeutic applications of 11-OH-THC.

Potential Therapeutic Applications

  • Pain Management

    Studies have explored the potential of 11-OH-THC for pain management due to its analgesic properties. Evidence suggests it may interact with the endocannabinoid system, a network of receptors throughout the body that plays a role in pain perception [].

  • Anti-inflammatory Effects

    Research suggests 11-OH-THC may possess anti-inflammatory properties. This is significant because chronic inflammation is associated with various health conditions [].

  • Antiemetic Effects

    11-OH-THC is being investigated for its potential to reduce nausea and vomiting, particularly in patients undergoing chemotherapy [].

  • Neurological Disorders

    Some studies have explored the use of 11-OH-THC for treating neurological disorders like epilepsy, with promising initial results [].

  • Cancer Research

    Research is ongoing to determine if 11-OH-THC has anti-tumor properties and could be beneficial in cancer treatment [].

11-Hydroxytetrahydrocannabinol is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, during the metabolism of delta-9-tetrahydrocannabinol after cannabis consumption. Structurally, 11-hydroxytetrahydrocannabinol features a hydroxyl group at the 11th carbon position, which distinguishes it from its precursor and enhances its psychoactive properties. This alteration significantly increases its potency, making it approximately 2-3 times more potent than delta-9-tetrahydrocannabinol when administered orally .

The mechanism of action of 11-OH-THC is not fully understood but is believed to involve its interaction with cannabinoid receptors, similar to THC []. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes. More research is needed to elucidate the specific contributions of 11-OH-THC to the overall effects of cannabis use.

11-OH-THC is not typically encountered in its isolated form. As a metabolite of THC, it inherits some of the potential hazards associated with cannabis use, including:

  • Psychoactive effects: 11-OH-THC may contribute to the intoxicating effects of cannabis [].
  • Potential for dependence: Long-term cannabis use can lead to dependence [].

The metabolic pathway of 11-hydroxytetrahydrocannabinol begins with the ingestion of delta-9-tetrahydrocannabinol, which is subsequently converted into 11-hydroxytetrahydrocannabinol by liver enzymes. The process can be summarized as follows:

  • Delta-9-Tetrahydrocannabinol is metabolized by cytochrome P450 enzymes.
  • Formation of 11-Hydroxytetrahydrocannabinol occurs through hydroxylation at the C-11 position.
  • Further Metabolism: 11-hydroxytetrahydrocannabinol can be further metabolized into 11-nor-9-carboxy-tetrahydrocannabinol, an inactive metabolite, and subsequently glucuronidated for excretion via urine and feces .

11-Hydroxytetrahydrocannabinol exhibits significant psychoactive effects due to its high binding affinity for cannabinoid receptors, particularly the CB1 receptor. Its potency allows it to penetrate the blood-brain barrier more effectively than delta-9-tetrahydrocannabinol, resulting in more pronounced cognitive and perceptual effects . Research indicates that this compound may be beneficial for managing chronic pain and insomnia due to its enhanced psychoactivity and longer duration of effects compared to delta-9-tetrahydrocannabinol .

While 11-hydroxytetrahydrocannabinol is primarily synthesized in vivo through the metabolism of delta-9-tetrahydrocannabinol, laboratory synthesis can also be achieved through chemical hydroxylation methods. Common synthetic approaches include:

  • Chemical Hydroxylation: Utilizing reagents such as lithium aluminum hydride or borane to introduce a hydroxyl group at the C-11 position of delta-9-tetrahydrocannabinol.
  • Biotransformation: Employing microbial or enzymatic systems that can selectively hydroxylate compounds similar to delta-9-tetrahydrocannabinol .

The primary applications of 11-hydroxytetrahydrocannabinol are in therapeutic contexts, particularly for conditions such as:

  • Chronic Pain Management: Its potent analgesic properties make it a candidate for treating chronic pain.
  • Insomnia Treatment: The psychoactive effects can aid in sleep induction.
  • Research: It serves as a biomarker for cannabis use in clinical and forensic settings due to its presence in urine and blood tests following cannabis consumption .

Research on the interactions of 11-hydroxytetrahydrocannabinol with other compounds is ongoing. Studies have indicated that it may exhibit synergistic effects when combined with other cannabinoids or terpenes found in cannabis. Additionally, its role as a potential inhibitor against viral proteases has been explored, showing promise in preliminary studies against COVID-19 .

Several compounds share structural similarities with 11-hydroxytetrahydrocannabinol, each exhibiting unique pharmacological properties:

Compound NameStructural FeaturePotency Compared to Delta-9-TetrahydrocannabinolKey Characteristics
Delta-8-TetrahydrocannabinolSimilar structure with slight variationLess potent than delta-9-tetrahydrocannabinolMilder psychoactive effects
11-Nor-Delta-9-TetrahydrocannabinolInactive metaboliteNot psychoactiveUsed primarily for drug testing
Delta-10-TetrahydrocannabinolSimilar structureComparable potencyEmerging interest in therapeutic applications
CannabidiolNon-psychoactiveNot applicableKnown for anti-inflammatory properties

The uniqueness of 11-hydroxytetrahydrocannabinol lies in its enhanced potency and distinct metabolic pathway compared to these similar compounds. Its ability to produce stronger psychoactive effects makes it particularly relevant in both therapeutic and recreational contexts .

XLogP3

5.7

LogP

5.33 (LogP)

UNII

9VY04N5SLB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

36557-05-8

Dates

Modify: 2023-08-15

Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Bland, T.M., Haining, R.L., Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Coles, R., Clements, T.T., Nelson, G.J., et al. Simultaneous analysis of the Δ9-THC metabolites 11-nor-9-carboxy-Δ9-THC and 11-hydroxy-Δ9-THC in meconium by GC-MS. J. Anal. Toxicol. 29(6), 522-527 (2016).

Kraemer T, Paul LD (August 2007). "Bioanalytical procedures for determination of drugs of abuse in blood". Analytical and Bioanalytical Chemistry. 388 (7): 1415–1435. doi:10.1007/s00216-007-1271-6. PMID 17468860. S2CID 32917584.

Huestis MA (2005). "Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol". Handbook of Experimental Pharmacology. 168 (168): 657–690. doi:10.1007/3-540-26573-2_23. ISBN 3-540-22565-X. PMID 16596792.

Stout SM, Cimino NM (February 2014). "Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review". Drug Metabolism Reviews. 46 (1): 86–95. doi:10.3109/03602532.2013.849268. PMID 24160757.

Grotenhermen F (2003). "Pharmacokinetics and pharmacodynamics of cannabinoids". Clinical Pharmacokinetics. 42 (4): 327–360. doi:10.2165/00003088-200342040-00003. PMID 12648025.

Huestis MA, Henningfield JE, Cone EJ (1992). "Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana". Journal of Analytical Toxicology. 16 (5): 276–282. doi:10.1093/jat/16.5.276. PMID 1338215.

Karschner EL, Schwilke EW, Lowe RH, Darwin WD, Herning RI, Cadet JL, Huestis MA (October 2009). "Implications of plasma Delta9-tetrahydrocannabinol, 11-hydroxy-THC, and 11-nor-9-carboxy-THC concentrations in chronic cannabis smokers". Journal of Analytical Toxicology. 33 (8): 469–477. doi:10.1093/jat/33.8.469. PMC 3159863. PMID 19874654.

Lemberger L, Martz R, Rodda B, Forney R, Rowe H (October 1973). "Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol". The Journal of Clinical Investigation. 52 (10): 2411–2417. doi:10.1172/JCI107431. PMC 302499. PMID 4729039.

Explore Compound Types